

Application Notes: Menthyl Isovalerate as a Fragrance Ingredient in Cosmetics

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Compound of Interest

Compound Name: Menthyl isovalerate

Cat. No.: B1211027

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1.0 Introduction

Menthyl isovalerate (CAS No. 16409-46-4) is the menthyl ester of isovaleric acid.[1] It is a fragrance ingredient utilized in a variety of cosmetic and personal care products for its characteristic minty, fruity, and cooling aroma.[2][3] Functionally, it serves as a perfuming agent, enhancing the sensory experience of formulations such as lotions, creams, shampoos, and soaps.[2][4] Beyond its aromatic properties, it imparts a cooling and refreshing sensation on the skin.[2] This document provides detailed application notes, including physicochemical properties, toxicological data, and standardized protocols for the safety assessment of **menthyl isovalerate** for cosmetic applications.

2.0 Physicochemical Properties

Menthyl isovalerate is a clear, colorless to pale yellowish oily liquid.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Menthyl Isovalerate**

Property	Value	Reference(s)
CAS Number	16409-46-4	[6][7]
Molecular Formula	C15H28O2	[5][6]
Molecular Weight	240.38 g/mol	[1][6]
Appearance	Clear, colorless to pale yellowish oily liquid	[5]
Odor Profile	Fruity, cooling, sweet, woody, herbaceous	[5][7]
Boiling Point	260.0 - 262.0 °C @ 750-760 mmHg	[5][6][7]
Density	0.909 g/mL @ 25 °C	[6][7]
Flash Point	110 - 113 °C	[6][7][8]
Vapor Pressure	0.00724 mmHg @ 25 °C	[6]
Solubility	Insoluble in water; Soluble in alcohol	[1][5]

| logP (Octanol/Water) | 4.03650 |[6] |

3.0 Applications in Cosmetics

Menthyl isovalerate is primarily used as a fragrance ingredient in a wide array of cosmetic products.[1][4] Its cooling and refreshing properties make it a desirable component in skincare and haircare formulations.[2] The Research Institute for Fragrance Materials (RIFM) recommends usage levels up to 1.0% in the final fragrance concentrate.[7]

4.0 Regulatory and Safety Summary

Menthyl isovalerate is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA No. 2669) for its use as a flavoring agent.[5][7] In cosmetics, its safety is supported by toxicological data and adherence to industry guidelines. A safety assessment by RIFM concluded that **menthyl isovalerate** does not pose a concern for

genotoxicity or skin sensitization at current use levels, a conclusion supported by read-across data from the structurally similar compound, l-menthyl acetate.[9] A summary of its toxicological profile is provided in Table 2.

Table 2: Toxicological Profile of **Menthyl Isovalerate**

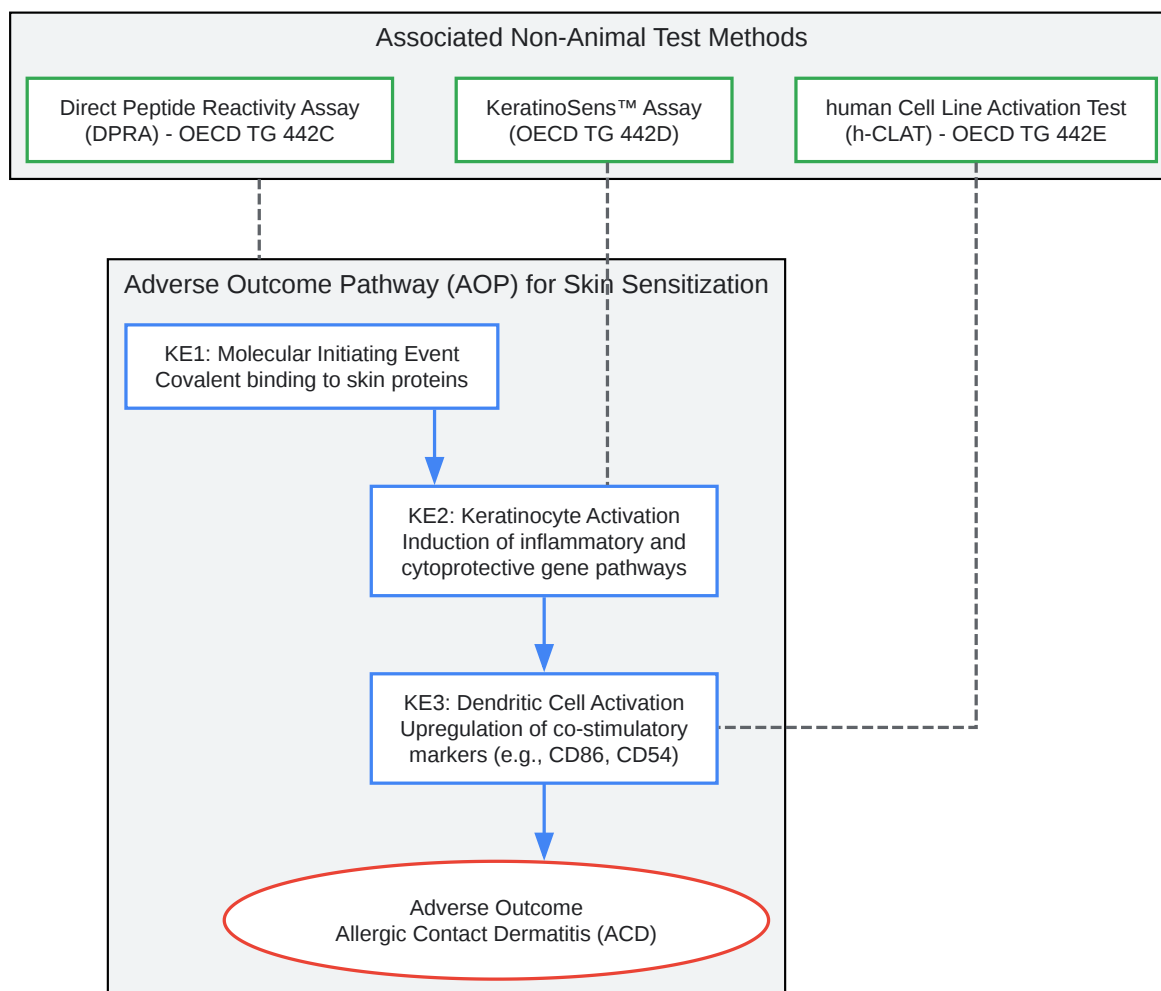
Endpoint	Species	Route	Result	Reference(s)
Acute Oral Toxicity	Rat	Oral	LD50 > 5000 mg/kg	[6][7]
Acute Dermal Toxicity	Rabbit	Dermal	LD50 > 5000 mg/kg	[6][7]
Skin Irritation	Rabbit	Dermal	Moderate irritant (Standard Draize test)	[6][10]
Skin Irritation/Sensitization	Human	Dermal	No irritation or sensitization observed at 1%	[7]
Genotoxicity	In vitro	N/A	Negative in BlueScreen assay	[9]

| Skin Sensitization | N/A | N/A | Not considered a skin sensitizer |[8][9] |

Experimental Protocols

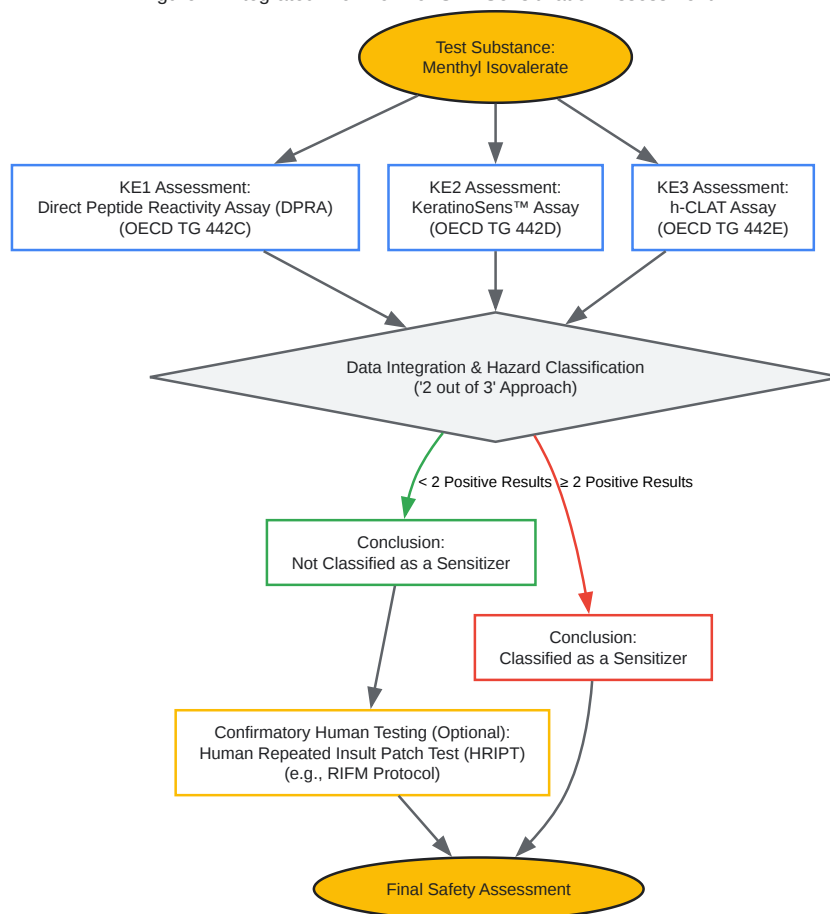
The safety assessment of fragrance ingredients like **menthyl isovalerate** relies on a weight-of-evidence approach, integrating data from computational, in chemico, in vitro, and clinical testing. The following protocols describe key assays for evaluating skin sensitization potential, a critical endpoint for cosmetic ingredients.

Figure 1: Adverse Outcome Pathway for Skin Sensitization and Corresponding In Vitro Assays

[Click to download full resolution via product page](#)**Figure 1:** Adverse Outcome Pathway for Skin Sensitization and Corresponding In Vitro Assays.

The modern approach to skin sensitization testing involves a battery of non-animal methods that address different key events (KE) in the Adverse Outcome Pathway (AOP).^{[11][12][13]} A "two out of three" approach is often used for hazard classification, where positive results in two of the three core assays (DPRA, KeratinoSens™, h-CLAT) classify a substance as a sensitizer.^{[11][14]}

Figure 2: Integrated Workflow for Skin Sensitization Assessment



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Figure 2: Integrated Workflow for Skin Sensitization Assessment.

5.0 Protocol 1: In Chemico Skin Sensitization - Direct Peptide Reactivity Assay (DPRA)

This protocol is based on the principles of OECD Test Guideline 442C and measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the molecular initiating event of hapteneation.^{[12][13]}

- Objective: To quantify the peptide depletion resulting from co-incubation of **menthyl isovalerate** with synthetic peptides to predict its skin protein binding potential.
- Materials:
 - **Menthyl isovalerate**

- Cysteine-containing peptide (Ac-RFAACAA-COOH)
- Lysine-containing peptide (Ac-RFAAKAA-COOH)
- Acetonitrile (ACN), HPLC grade
- Ammonium acetate buffer
- Trifluoroacetic acid (TFA)
- HPLC system with UV detector
- Procedure:
 - Preparation of Solutions:
 - Prepare a 100 mM solution of the cysteine peptide and a 100 mM solution of the lysine peptide in ammonium acetate buffer.
 - Prepare a 100 mM solution of **menthyl isovalerate** in ACN.
 - Incubation:
 - Mix the **menthyl isovalerate** solution with either the cysteine or lysine peptide solution in a 1:10 or 1:50 molar ratio (test chemical:peptide).
 - Incubate the mixtures for 24 hours at 25°C with constant shaking.
 - Prepare reference controls containing only the peptide and solvent.
 - Analysis:
 - Following incubation, dilute the samples and analyze via reverse-phase HPLC with UV detection at 220 nm.
 - Quantify the remaining (non-depleted) peptide concentration by comparing the peak area to the reference controls.
- Data Interpretation:

- Calculate the percent peptide depletion for both cysteine and lysine.
- Based on the mean depletion, classify the reactivity according to OECD TG 442C criteria (e.g., low, medium, or high reactivity). This classification contributes one line of evidence to the overall hazard assessment.

6.0 Protocol 2: In Vitro Skin Sensitization - KeratinoSens™ Assay

This protocol follows OECD Test Guideline 442D and assesses the activation of keratinocytes by measuring the induction of the Keap1-Nrf2-ARE antioxidant response element pathway.[\[12\]](#)
[\[15\]](#)

- Objective: To determine if **menthyl isovalerate** induces the luciferase gene under the control of the ARE element in a transgenic human keratinocyte cell line (HaCaT).
- Materials:
 - KeratinoSens™ cell line
 - **Menthyl isovalerate**
 - Dimethyl sulfoxide (DMSO)
 - Cell culture medium (DMEM), fetal bovine serum, antibiotics
 - Luciferase assay reagent
 - Luminometer
- Procedure:
 - Cell Culture: Culture KeratinoSens™ cells to approximately 80-90% confluency.
 - Exposure:
 - Seed cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing various concentrations of **menthyl isovalerate** (dissolved in DMSO, final DMSO concentration < 0.2%).

- Include a vehicle control (DMSO) and a positive control (e.g., cinnamaldehyde).
- Incubate the plates for 48 hours at 37°C, 5% CO₂.
- Luciferase Assay:
 - After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
- Cytotoxicity Assay:
 - In a parallel plate, assess cell viability using an appropriate method (e.g., MTT assay) to ensure that luciferase induction is not confounded by cytotoxicity.
- Data Interpretation:
 - Calculate the fold induction of luciferase activity compared to the vehicle control.
 - A test chemical is considered positive if:
 - The luciferase induction is ≥ 1.5 -fold at any concentration.
 - The induction is dose-dependent.
 - The cell viability is $> 70\%$ at the concentration where induction is observed.

7.0 Protocol 3: In Vitro Skin Sensitization - h-CLAT

This protocol is based on OECD Test Guideline 442E and measures the activation of dendritic cells by quantifying the expression of specific cell surface markers.[\[12\]](#)[\[14\]](#)

- Objective: To evaluate the potential of **menthyl isovalerate** to induce the expression of CD86 and CD54 on the human monocytic leukemia cell line THP-1.
- Materials:
 - THP-1 cell line
 - **Menthyl isovalerate**

- Cell culture medium (RPMI-1640), fetal bovine serum, antibiotics
- Fluorescently-labeled monoclonal antibodies for CD86 and CD54
- Propidium iodide (for viability)
- Flow cytometer
- Procedure:
 - Cell Culture: Culture THP-1 cells in suspension.
 - Exposure:
 - Seed cells and expose them to a range of concentrations of **menthyl isovalerate** for 24 hours. Include vehicle and positive controls (e.g., 2,4-dinitrochlorobenzene).
 - Staining:
 - After exposure, wash the cells and stain them with fluorescently-labeled anti-CD86 and anti-CD54 antibodies.
 - Add a viability dye (e.g., propidium iodide) to exclude non-viable cells from the analysis.
 - Flow Cytometry:
 - Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD86 and CD54 on viable cells.
- Data Interpretation:
 - Calculate the relative fluorescence intensity (RFI) for each marker compared to the vehicle control.
 - A test chemical is considered positive if:
 - The RFI of CD86 is $\geq 150\%$ at any concentration with $>50\%$ cell viability.
 - OR the RFI of CD54 is $\geq 200\%$ at any concentration with $>50\%$ cell viability.

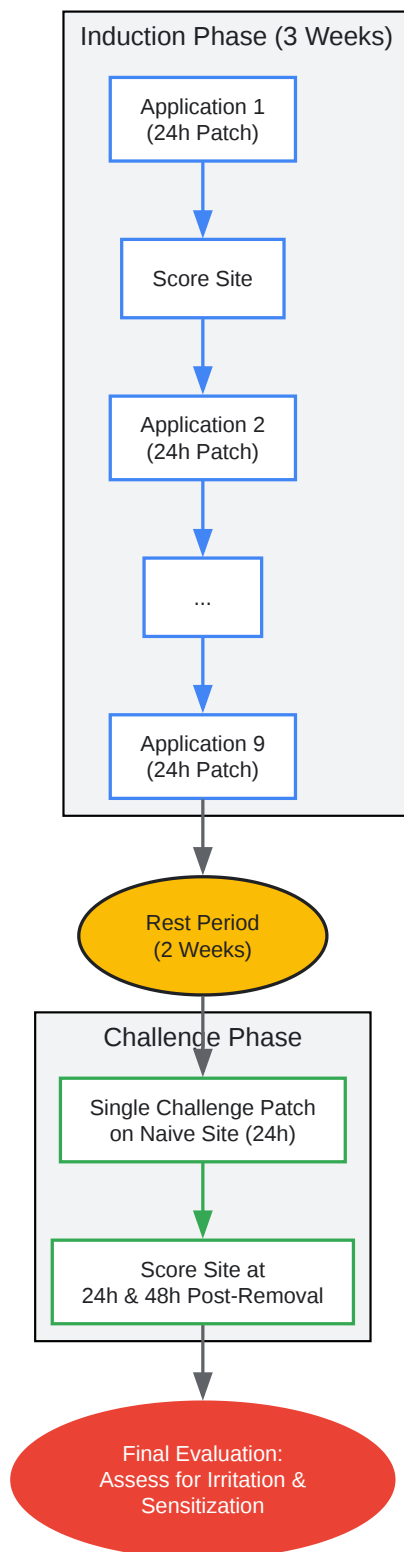
8.0 Protocol 4: Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a finished product or ingredient under exaggerated exposure conditions. This protocol is based on the standard RIFM methodology.[\[16\]](#)[\[17\]](#)

- Objective: To confirm the No-Observed-Effect-Level (NOEL) for the induction of dermal sensitization to **menthyl isovalerate** in a normal human population.
- Study Population: Typically ≥ 100 healthy volunteers with no history of skin disease.
- Materials:
 - **Menthyl isovalerate** at a pre-determined, safe concentration in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol).[\[16\]](#)
 - Occlusive or semi-occlusive patches (e.g., 25-mm Hill Top Chambers).[\[18\]](#)
 - Vehicle and saline controls.
- Procedure:
 - Induction Phase (3 weeks):
 - Apply patches containing the test material to the same site on the upper back of each volunteer.
 - Patches are worn for 24 hours and then removed.
 - This procedure is repeated nine times over a three-week period (e.g., every Monday, Wednesday, and Friday).[\[17\]](#)
 - The test site is scored for any skin reaction by a trained evaluator before each new patch application.
 - Rest Phase (2 weeks):

- A two-week non-treatment period follows the final induction patch to allow for the development of any potential sensitization.[\[17\]](#)
- Challenge Phase (1 application):
 - After the rest period, apply a single challenge patch with the test material to a naive (previously unpatched) site on the back.
 - The patch is worn for 24 hours.
 - The challenge site is scored for skin reactions at 24 and 48 hours after patch removal.
- Data Interpretation:
 - Irritation: Reactions observed during the induction phase that do not reappear or intensify at the challenge phase are typically considered irritation.[\[16\]](#)
 - Sensitization: A reaction at the naive challenge site that is immunologically characteristic (e.g., erythema, edema, papules) and greater than any reaction observed during induction is suggestive of sensitization.[\[16\]](#) A re-challenge may be performed to confirm positive results.
 - The final result is reported as the number of subjects who showed confirmed sensitization out of the total number who completed the study.

Figure 3: Human Repeated Insult Patch Test (HRIPT) Protocol Workflow



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Figure 3: Human Repeated Insult Patch Test (HRIPT) Protocol Workflow.

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